3-Tri-N-butylstannyl-phenylisothiocyanate

Synthesis Organotin Radiochemistry

3-Tri-n-butylstannyl-phenylisothiocyanate (CAS 145190-98-3), systematically named tributyl(3-isothiocyanatophenyl)stannane, is an organotin compound bearing both an arylisothiocyanate moiety and a tri-n-butylstannyl group. This bifunctional architecture enables its primary, literature-validated application as a precursor for the synthesis of radioiodinated aryl isothiocyanates, specifically for coupling to monoclonal antibodies.

Molecular Formula C19H31NSSn
Molecular Weight 424.234
CAS No. 145190-98-3
Cat. No. B562200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tri-N-butylstannyl-phenylisothiocyanate
CAS145190-98-3
SynonymsTributyl(3-isothiocyanatophenyl)stannane; 
Molecular FormulaC19H31NSSn
Molecular Weight424.234
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N=C=S
InChIInChI=1S/C7H4NS.3C4H9.Sn/c9-6-8-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
InChIKeyXHRHSJMUFRQMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tri-n-butylstannyl-phenylisothiocyanate (CAS 145190-98-3): Organotin Precursor for Radioimmunoconjugate Synthesis


3-Tri-n-butylstannyl-phenylisothiocyanate (CAS 145190-98-3), systematically named tributyl(3-isothiocyanatophenyl)stannane, is an organotin compound bearing both an arylisothiocyanate moiety and a tri-n-butylstannyl group [1]. This bifunctional architecture enables its primary, literature-validated application as a precursor for the synthesis of radioiodinated aryl isothiocyanates, specifically for coupling to monoclonal antibodies [2]. The compound is characterized by a molecular formula of C₁₉H₃₁NSSn and a molecular weight of approximately 424.23 g/mol, typically appearing as a pale yellow oil with high lipophilicity (LogP ~11.04) [3].

Substitution Risks in 3-Tri-n-butylstannyl-phenylisothiocyanate Procurement: Why Molecular Identity Matters


Substituting 3-tri-n-butylstannyl-phenylisothiocyanate with a generic 'arylstannane' or 'phenylisothiocyanate' is not scientifically defensible due to its precise, application-critical bifunctional architecture [1]. The compound's utility is predicated on the exact positioning of the tributylstannyl group on the phenyl ring (meta-substitution) and the presence of the N=C=S electrophile. A regioisomer (e.g., para-substituted) would yield a different radioiodinated product, potentially altering antibody conjugation geometry and subsequent in vivo biodistribution [2]. Furthermore, replacing the tributylstannyl group with a trimethylstannyl analog, while chemically possible, would introduce a different leaving group with altered reactivity and, critically, a different toxicological profile and potential for volatile tin byproduct formation during radioiodination [3].

Quantitative Differentiation of 3-Tri-n-butylstannyl-phenylisothiocyanate: Evidence for Scientific Selection


Synthetic Utility: Documented High-Yield Preparation of 3-Tri-n-butylstannyl-phenylisothiocyanate

This compound demonstrates a validated, high-yielding synthetic route from 3-bromoaniline, a key differentiator from analogous stannyl precursors that may lack established methodology. The literature reports a two-step preparation (reaction with hexabutylditin, then thiophosgene) yielding the target product in 72% overall yield [1]. This established synthesis reduces development time for laboratories needing this specific precursor.

Synthesis Organotin Radiochemistry

Superior In Vivo Stability of Radioconjugates Derived from 3-Tri-n-butylstannyl-phenylisothiocyanate

A primary differentiator of 3-tri-n-butylstannyl-phenylisothiocyanate is its role as a precursor to 3-iodophenylisothiocyanate (3-IPI), which forms metabolically stable thiourea-linked antibody conjugates. In a direct head-to-head comparison in tumor-bearing nude mice, antibodies labeled with 3-IPI showed significantly reduced thyroid uptake of radioiodine compared to antibodies directly radioiodinated via the iodogen method [1]. This indicates superior in vivo stability against dehalogenation, a major drawback of direct radioiodination.

Radioimmunotherapy Biodistribution Antibody Conjugation

Retention of Biological Function in Immunoconjugates Prepared from 3-Tri-n-butylstannyl-phenylisothiocyanate

The utility of 3-tri-n-butylstannyl-phenylisothiocyanate as a precursor is further validated by the functional integrity of the resulting immunoconjugates. Studies confirm that monoclonal antibodies labeled with 3-iodophenylisothiocyanate (derived from this tin precursor) retained specific binding activity to their target [1]. This contrasts with some harsher direct labeling methods that can compromise antibody affinity. While a direct comparator for this specific compound is not quantified, the retention of binding is a critical performance metric.

Immunoconjugate Binding Activity Antibody Labeling

High-Purity Radiosynthesis Intermediate from 3-Tri-n-butylstannyl-phenylisothiocyanate

The compound's role as a radioiodination precursor is characterized by its ability to yield a high-purity radiolabeled product after a simple purification step. Radioiodination of this tin precursor with Na[125I]I/iodogen in chloroform produced 3-[125I]iodophenylisothiocyanate with an initial radiochemical purity of 81–99.6%. Crucially, this could be increased to up to 99% purity by HPLC purification [1]. This is a key quantitative metric for radiopharmaceutical applications where purity is paramount for both safety and imaging contrast.

Radiochemistry HPLC Purification Radioiodination

Procurement-Driven Applications for 3-Tri-n-butylstannyl-phenylisothiocyanate (CAS 145190-98-3)


Development of Next-Generation Radioimmunoconjugates with Enhanced In Vivo Stability

Based on its proven ability to generate metabolically stable thiourea linkages [1], 3-tri-n-butylstannyl-phenylisothiocyanate is the precursor of choice for R&D groups focused on developing novel radioimmunotherapeutics or diagnostics for cancer. Its use is directly linked to significantly reduced thyroid uptake of radioiodine, a key differentiator from conventional direct iodination methods [1].

Precursor for High-Purity Radioligand Synthesis in Radiopharmacy Research

This compound is ideal for radiopharmacy and nuclear medicine research facilities seeking a reliable, literature-validated intermediate for synthesizing high-purity 3-[125I]iodophenylisothiocyanate [2]. The documented radiosynthesis pathway yields a product that can be purified by HPLC to ≥99% radiochemical purity [2], a critical specification for tracer development.

Custom Synthesis of Bifunctional Chelators and Linkers for Antibody Conjugation

As a bifunctional molecule containing both an isothiocyanate group (for protein coupling) and a trialkylstannyl moiety (for halodestannylation), this compound serves as a strategic intermediate for chemists designing and synthesizing novel bifunctional chelators and linkers for site-specific antibody conjugation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Tri-N-butylstannyl-phenylisothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.